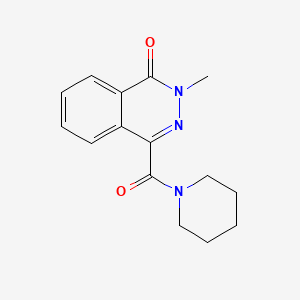
2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of phthalazinone derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are critical for cancer cell survival. The compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to the accumulation of DNA damage, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been reported to exhibit other biological activities. Studies have shown that the compound exhibits antimicrobial activity against a wide range of bacteria and fungi. The compound has also been shown to exhibit antiviral activity against several viruses, including HIV-1 and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone. One area of research is the development of new analogs of the compound with improved solubility and bioavailability. Another area of research is the investigation of the compound's mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, the compound's antimicrobial and antiviral activities could be further explored for the development of new treatments for infectious diseases.
Synthesis Methods
The synthesis of 2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone involves the reaction of 2-methyl-4-(chlorocarbonyl)phthalazin-1(2H)-one with piperidine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by treatment with a suitable acid.
Scientific Research Applications
2-methyl-4-(1-piperidinylcarbonyl)-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anticancer activity. Studies have shown that the compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Properties
IUPAC Name |
2-methyl-4-(piperidine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-14(19)12-8-4-3-7-11(12)13(16-17)15(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMBFNODFMDVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)

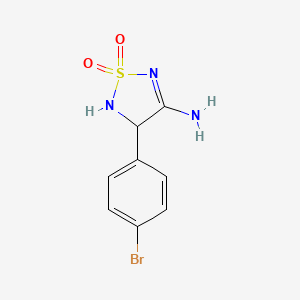
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5116821.png)
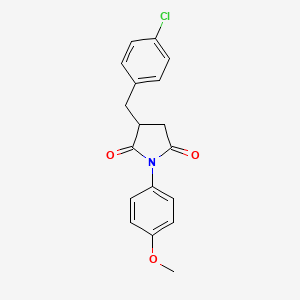
![5-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5116840.png)


![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
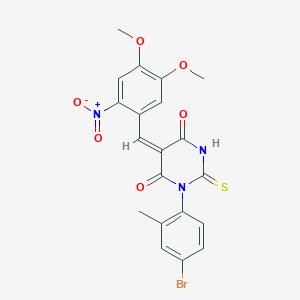
![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)
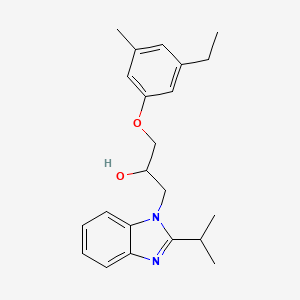
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)
